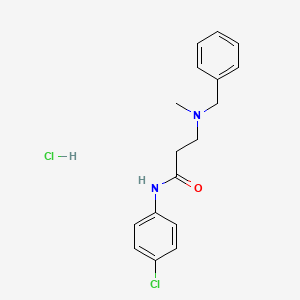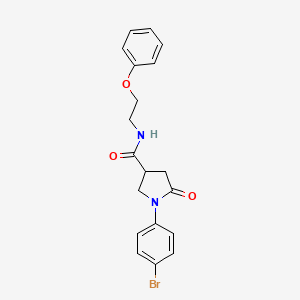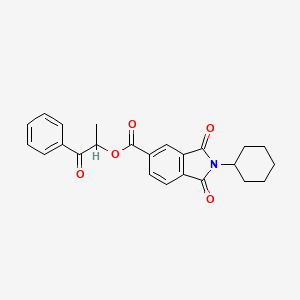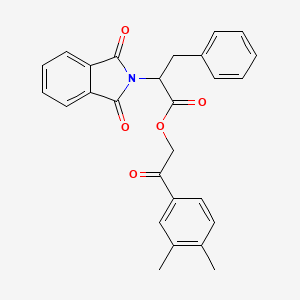![molecular formula C21H25N3O10S B3943678 1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid](/img/structure/B3943678.png)
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid
Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group and a 4-nitrophenylsulfonyl group, along with an oxalic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is typically synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3,4-Dimethoxyphenylmethyl Group: This step involves the alkylation of the piperazine ring with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride: The piperazine derivative is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Formation of the Oxalic Acid Moiety: Finally, the compound is treated with oxalic acid to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogenation over palladium catalysts, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, and amines.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid can be compared with other similar compounds, such as:
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine: This compound has a methoxy group instead of a nitro group, which affects its chemical reactivity and biological activity.
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-chlorophenyl)sulfonylpiperazine: The presence of a chlorine atom instead of a nitro group alters the compound’s electronic properties and its interactions with biological targets.
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-aminophenyl)sulfonylpiperazine: The amino group provides different hydrogen bonding capabilities and reactivity compared to the nitro group.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S.C2H2O4/c1-27-18-8-3-15(13-19(18)28-2)14-20-9-11-21(12-10-20)29(25,26)17-6-4-16(5-7-17)22(23)24;3-1(4)2(5)6/h3-8,13H,9-12,14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDRNNQNFSECAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(6-isopropoxy-3-pyridazinyl)phenyl]acetamide](/img/structure/B3943607.png)
![1-[(4-Ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3943612.png)
![3-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-propanol](/img/structure/B3943617.png)
![N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B3943618.png)



![N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3943661.png)
![N-(dibenzo[b,d]furan-3-yl)-4-(dipropylsulfamoyl)benzamide](/img/structure/B3943666.png)
![3-(3-Methylphenyl)-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one](/img/structure/B3943676.png)


![3-[butyl(methyl)amino]-N-(4-fluorophenyl)propanamide;hydrochloride](/img/structure/B3943694.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B3943702.png)
